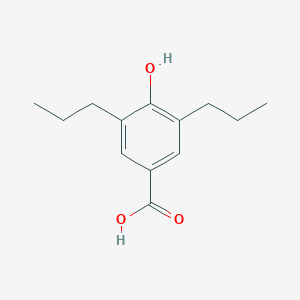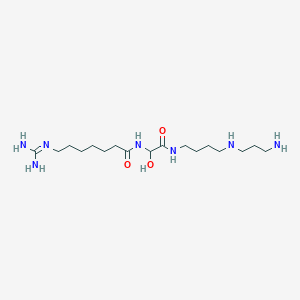
5-(CHLOROMETHYL)PICOLINONITRILE
Overview
Description
Mechanism of Action
Target of Action
5-(Chloromethyl)pyridine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic intracellular protein-tyrosine kinase activity, and triggering a signal transduction cascade .
Mode of Action
The compound interacts with its target, EGFR, by mimicking ATP . This interaction inhibits the tyrosine kinase activity of EGFR, preventing the receptor from activating the signal transduction cascades that lead to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR leads to the disruption of several biochemical pathways. The most significant of these is the MAPK pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of this pathway, leading to decreased cell proliferation .
Pharmacokinetics
Similar pyrimidine derivatives have been shown to have good bioavailability
Result of Action
The result of the action of 5-(Chloromethyl)pyridine-2-carbonitrile is a decrease in cell proliferation . This is due to its inhibition of EGFR, which disrupts the MAPK pathway and other pathways involved in cell proliferation and survival . This makes the compound a potential candidate for the treatment of cancers that overexpress EGFR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)pyridine-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloro-5-chloromethylpyridine with a suitable nitrile source under controlled conditions . The reaction typically requires the use of solvents such as toluene and catalysts like piperazine . The reaction is carried out at elevated temperatures, usually between 70-80°C, and involves the addition of phosgene as a reagent .
Industrial Production Methods
Industrial production of 5-(Chloromethyl)pyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The use of magnetically recoverable catalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of 5-(Chloromethyl)pyridine-2-carbonitrile include organoboron, organozinc, and organomagnesium reagents . These reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of 5-(Chloromethyl)pyridine-2-carbonitrile depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
5-(Chloromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is structurally similar to 5-(Chloromethyl)pyridine-2-carbonitrile and shares similar chemical properties.
Pyrimidine-5-carbonitrile Derivatives: These compounds have similar nitrile functional groups and are used in similar applications, such as drug development.
Thieno[2,3-b]pyridines: These compounds are also heterocyclic and have similar biological activities.
Uniqueness
5-(Chloromethyl)pyridine-2-carbonitrile is unique due to its specific chloromethyl and nitrile functional groups, which provide distinct reactivity and versatility in various chemical reactions . Its ability to undergo multiple types of reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-(chloromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMVOYGAZCZVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559931 | |
| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105954-37-8 | |
| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














